molecular formula C10H13ClN4 B1429957 [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1423031-38-2

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride

Cat. No. B1429957
M. Wt: 224.69 g/mol
InChI Key: RHJMBXHNZYQVOE-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus a hydrogen, which allows it to bond to other atoms and molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiosemicarbazides with α-haloketones . The phenyl group can be introduced through various methods, such as Friedel-Crafts acylation .


Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding . The phenyl group is also planar and aromatic .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions, such as alkylation, acylation, and nucleophilic substitution . The phenyl group can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable and have a high melting point . The presence of the phenyl group could increase the lipophilicity of the compound .

Scientific Research Applications

Heterocyclic Compound Significance

Triazole compounds, including [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride, are a class of five-membered heterocyclic compounds. They are of significant interest due to their diverse biological activities, which have made them crucial in the development of new drugs. These compounds can present several structural variations while maintaining the same numbers of carbon and nitrogen atoms, leading to a wide range of possible applications in various domains. Triazoles have been extensively studied for their potential uses due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation and synthesis of triazole derivatives have been a continuous area of research, with a focus on developing more efficient and sustainable methods considering the principles of green chemistry (Ferreira et al., 2013).

Biological Applications

Studies indicate that triazole derivatives exhibit a broad spectrum of biological activities. They have been found to demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, among others. The growing body of literature and patent applications over the past decade highlights the efforts of scientific communities worldwide in screening and identifying new biologically active triazole derivatives. The attention given to these compounds stems from their potential in various fields including pharmacy, medicine, and even agriculture, where they are used as corrosion inhibitors and pest control agents. Importantly, many of these derivatives are considered low toxic or essentially non-toxic, making them suitable for various applications (Ohloblina, 2022).

Synthetic Applications

1,2,4-Triazoles serve as key scaffolds in organic compounds, finding diverse applications in drug discovery, material science, and even in the development of optical materials. The stability of the triazole moiety to acidic and basic hydrolysis, along with its ability to form strong hydrogen bonds, makes it a valuable component in the design of bioactive compounds. The development of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their broad spectrum of biological activities. This has prompted the exploration of new synthetic routes and methodologies to create novel and more effective triazole-based compounds (Kaushik et al., 2019).

Safety And Hazards

The safety and hazards would depend on the specific compound. Some 1,2,4-triazole derivatives can be irritant and harmful if swallowed .

Future Directions

The future directions would depend on the specific application of the compound. There is ongoing research into the development of new 1,2,4-triazole derivatives with improved biological activities .

properties

IUPAC Name

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMBXHNZYQVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride

CAS RN

1423031-38-2
Record name Benzenemethanamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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